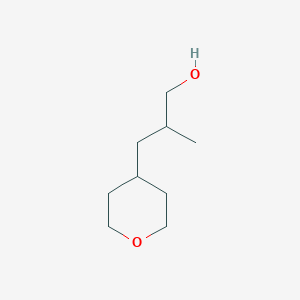

2-Methyl-3-(oxan-4-yl)propan-1-ol

Description

2-Methyl-3-(oxan-4-yl)propan-1-ol is a primary alcohol with a molecular formula of C₉H₁₈O₂, featuring a hydroxyl group (-OH) on the terminal carbon (C1) of a propane backbone. The molecule is substituted with a methyl group at C2 and a tetrahydropyran (oxan-4-yl) ring at C3. The oxan-4-yl group introduces steric bulk and a cyclic ether moiety, which influences its physicochemical properties, such as solubility and boiling point.

The compound’s primary alcohol functionality renders it reactive in typical alcohol-based transformations, such as oxidation to carboxylic acids (under strong oxidizing conditions) or esterification. Its structural complexity, however, may lead to unique regioselectivity or steric hindrance in reactions compared to simpler alcohols.

Properties

IUPAC Name |

2-methyl-3-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(7-10)6-9-2-4-11-5-3-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTYHWVHQHWFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxan-4-yl)propan-1-ol typically involves the reaction of 2-methyl-3-buten-2-ol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions often include a temperature range of 0-50°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for halogenation reactions.

Major Products Formed

Oxidation: Corresponding aldehydes or ketones.

Reduction: Corresponding alcohols or hydrocarbons.

Substitution: Halogenated compounds.

Scientific Research Applications

2-Methyl-3-(oxan-4-yl)propan-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. The hydroxyl group in its structure allows it to form hydrogen bonds, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2-Methyl-3-(oxan-4-yl)propan-1-ol can be compared to three categories of compounds:

Primary alcohols with cyclic ether substituents (e.g., 3-(oxolan-2-yl)propan-1-ol).

Amino-substituted analogues (e.g., 2-amino-3-(oxan-4-yl)propan-1-ol, documented in Enamine Ltd’s catalogue ).

Linear primary alcohols (e.g., propan-1-ol, butan-1-ol).

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₉H₁₈O₂ | 158.23 | ~220–240 | Moderate | Primary -OH, cyclic ether |

| 2-Amino-3-(oxan-4-yl)propan-1-ol | C₈H₁₇NO₂ | 159.23 | ~230–250 | High | Primary -OH, amino, ether |

| Propan-1-ol | C₃H₈O | 60.10 | 97.2 | Miscible | Primary -OH |

| Butan-1-ol | C₄H₁₀O | 74.12 | 117.7 | High | Primary -OH |

Key Comparisons

- Boiling Points: The presence of the oxan-4-yl group in this compound increases its molecular weight and van der Waals interactions compared to propan-1-ol, leading to a significantly higher boiling point (~220–240°C vs. 97.2°C). However, branching and the cyclic ether reduce its boiling point relative to linear alcohols of similar molecular weight (e.g., nonan-1-ol, boiling point: 215°C) due to decreased surface area for intermolecular interactions .

- Solubility: The compound’s water solubility is lower than propan-1-ol (miscible) due to the hydrophobic oxan-4-yl group. However, it is more soluble than non-polar hydrocarbons due to the -OH group’s hydrogen-bonding capability. In contrast, the amino analogue (2-amino-3-(oxan-4-yl)propan-1-ol) exhibits higher solubility because the amino group enhances polarity and hydrogen-bonding capacity .

- Chemical Reactivity: Oxidation: As a primary alcohol, this compound can be oxidized to a carboxylic acid (e.g., using KMnO₄/H⁺), whereas secondary alcohols like cyclohexanol form ketones. Steric Effects: The oxan-4-yl group may hinder nucleophilic attacks in esterification or sulfonation reactions compared to less-branched alcohols like butan-1-ol.

- The amino analogue listed in , for instance, could serve as a chiral building block in drug synthesis .

Unique Features

- The methyl group at C2 may stabilize the molecule against enzymatic degradation compared to unsubstituted analogues.

Biological Activity

2-Methyl-3-(oxan-4-yl)propan-1-ol, also known as (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol, is an organic compound characterized by its chiral center and unique structural features, including a tetrahydropyran ring and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is depicted as follows:

This compound has a molecular weight of 130.19 g/mol. Its structural features include:

- A chiral center at the second carbon atom.

- A hydroxyl (-OH) group that contributes to its reactivity.

- An oxan (tetrahydropyran) ring that influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites on proteins, while the oxan ring may provide steric hindrance or hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It can bind to receptors, potentially altering physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound can affect cell viability in various cancer cell lines. For instance, studies using the RKO-AS-45 cell line demonstrated that exposure to the compound resulted in significant alterations in cell proliferation rates, indicating possible anti-cancer properties.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Study on Anticancer Properties

A study conducted by Queener et al. evaluated the anticancer potential of various alkyl derivatives, including those related to this compound. The results indicated that compounds with similar structural features exhibited significant cytotoxic effects against tumor cells, suggesting that modifications to the oxan ring could enhance efficacy against specific cancer types.

Enzyme Interaction Studies

Further investigations focused on the interaction of this compound with enzymes involved in metabolic pathways. The results indicated that this compound could inhibit key enzymes, thereby modulating metabolic processes crucial for cell growth and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.